molecular formula C20H19N5 B11210335 N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidi

N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidi

Cat. No.: B11210335
M. Wt: 329.4 g/mol
InChI Key: SNSMHFATIROEEI-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-5-amine
  • 1-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Uniqueness

The uniqueness of 1-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C20H19N5

Molecular Weight

329.4 g/mol

IUPAC Name

1-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H19N5/c1-15-7-9-17(10-8-15)25-20-18(13-24-25)19(22-14-23-20)21-12-11-16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3,(H,21,22,23)

InChI Key

SNSMHFATIROEEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=CC=C4

Origin of Product

United States

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